2'-Deoxyguanosine-3',5'-diphosphate

説明

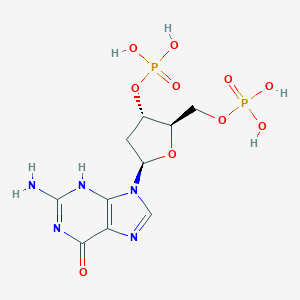

2'-Deoxyguanosine-3',5'-diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5O10P2 and its molecular weight is 427.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2'-Deoxyguanosine-3',5'-diphosphate (dGDP) is a nucleotide that plays a crucial role in various biological processes, including DNA synthesis and cellular signaling. As a derivative of deoxyguanosine, dGDP is involved in the synthesis of nucleic acids and serves as a substrate for several enzymes, impacting cellular functions such as energy metabolism and signal transduction.

Chemical Structure and Properties

The chemical structure of dGDP consists of a guanine base linked to a deoxyribose sugar, which is further connected to two phosphate groups. Its molecular formula is C10H13N5O7P, and it has a molecular weight of approximately 307.2 g/mol.

Biological Functions

1. Role in Nucleotide Synthesis

dGDP is an essential precursor for the synthesis of deoxyguanosine triphosphate (dGTP), which is critical for DNA replication and repair. The conversion from dGDP to dGTP is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), highlighting its importance in maintaining nucleotide pools within the cell .

2. Signaling Pathways

dGDP participates in various signaling pathways, particularly those involving guanine nucleotides. It can be phosphorylated to form dGTP, which acts as a signaling molecule in G-protein-coupled receptor pathways. This function underscores its role beyond just being a building block for DNA.

The biological activity of dGDP can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : dGDP serves as a substrate for several kinases, influencing their activity and thereby modulating various cellular processes.

- Guanine Nucleotide Exchange : It can facilitate the exchange of GDP for GTP on G-proteins, which is crucial for activating signaling cascades that regulate cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of dGDP:

- Antitumor Activity : Research has demonstrated that dGDP can inhibit certain tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies utilizing MTT assays indicated that dGDP exhibits cytotoxic effects on cancer cells, leading to decreased viability and increased apoptosis rates .

- Viral Infections : A study on Campylobacter-infecting phages showed that modifications in the nucleotide pool, including the replacement of dG with noncanonical bases, affected viral replication dynamics. This suggests that dGDP's role in nucleotide metabolism is critical for viral life cycles .

- Enzyme Inhibition Studies : Investigations into the inhibition of nucleotide kinases revealed that dGDP could act as an inhibitor, affecting pathways involved in energy metabolism. This inhibition can lead to alterations in cellular energy homeostasis, emphasizing its potential therapeutic implications .

Data Table: Biological Activities of dGDP

特性

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(16)14-10)12-3-15(8)6-1-4(25-27(20,21)22)5(24-6)2-23-26(17,18)19/h3-6H,1-2H2,(H2,17,18,19)(H2,20,21,22)(H3,11,13,14,16)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOADLNVPDIIIB-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167229 | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16174-59-7 | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016174597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。